Anilofos

Vue d'ensemble

Description

L’Anilofos est un herbicide organophosphoré principalement utilisé pour lutter contre les mauvaises herbes annuelles et les carex dans les rizières. Il a été introduit vers 1980 et est utilisé depuis pour des applications pré-émergentes et post-émergentes précoces . L’this compound est connu pour sa faible solubilité aqueuse et sa faible volatilité, ce qui le rend modérément persistant dans les systèmes du sol .

Mécanisme D'action

L’Anilofos agit en inhibant la croissance des mauvaises herbes par son absorption par les racines et les feuilles. Il affecte les tissus méristématiques des mauvaises herbes, perturbant la division cellulaire et la croissance . L’this compound est également connu pour inhiber l’acétylcholinestérase, entraînant des effets neurotoxiques chez les organismes non ciblés .

Analyse Biochimique

Biochemical Properties

Anilofos interacts with various enzymes and proteins. It is known to inhibit the activity of acetylcholinesterase, an enzyme crucial for the functioning of the nervous system . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing interruption of nervous impulses .

Cellular Effects

This compound has been found to have cytotoxic and genotoxic effects on human peripheral blood lymphocytes . It does not induce sister chromatid exchange frequency, replication index, and micronucleus formation at all concentrations for both treatment periods . This compound significantly increases chromosome aberration frequency at certain concentrations and decreases mitotic index and nuclear division index significantly .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and interruption of nervous impulses . This inhibition is a key factor in the toxicity of this compound.

Temporal Effects in Laboratory Settings

In subacute toxicity studies, rats were orally administered this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg. At this dose, this compound induced hypothermia and progressive weight loss . None of the this compound-treated rats died .

Dosage Effects in Animal Models

In acute toxicity studies, rats showed dose-dependent signs of cholinergic hyperactivity and behavioral alterations . The oral LD50 was 1681 mg/kg . In subacute toxicity studies, rats were orally administered 50, 100, or 200 mg/kg of this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg .

Metabolic Pathways

As an organophosphate, this compound is known to inhibit acetylcholinesterase, affecting the metabolic pathway of acetylcholine .

Transport and Distribution

This compound is known to have a low aqueous solubility and a low volatility, suggesting that it may be moderately persistent in soil systems depending on conditions .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely that this compound interacts with this enzyme at the synaptic cleft in the nervous system .

Méthodes De Préparation

La synthèse de l’Anilofos implique plusieurs étapes. Une méthode courante comprend la réaction du 2-chloro-N-(4-chlorophényl)-N-isopropyléthanamide avec l’O,O-diméthyldithiophosphate en présence d’un catalyseur de transfert de phase . La réaction est effectuée dans l’eau comme solvant, et le produit est obtenu par condensation et cristallisation en une seule étape . Cette méthode est respectueuse de l’environnement, évite l’utilisation de solvants organiques et permet d’obtenir un produit de haute qualité et un rendement élevé .

Analyse Des Réactions Chimiques

L’Anilofos subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans certaines conditions, conduisant à la formation de différents produits d’oxydation.

Hydrolyse : En présence d’eau, l’this compound peut s’hydrolyser, se décomposant en ses composants constitutifs.

Substitution : L’this compound peut subir des réactions de substitution, où l’un de ses groupes fonctionnels est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, l’eau et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications De Recherche Scientifique

L’Anilofos a fait l’objet de nombreuses études pour ses applications dans divers domaines :

Comparaison Avec Des Composés Similaires

L’Anilofos est comparé à d’autres herbicides organophosphorés tels que :

- Prometryn

- Pendimethalin

- Atrazine

Bien que tous ces composés soient utilisés pour lutter contre les mauvaises herbes, l’this compound est unique en son application spécifique aux cultures de riz et sa persistance modérée dans le sol . Son impact environnemental et ses schémas de dégradation diffèrent également de ceux d’autres herbicides .

Propriétés

IUPAC Name |

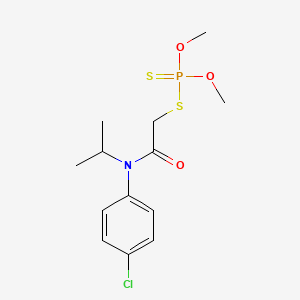

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQDBZGWYSEGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClNO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058149 | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64249-01-0 | |

| Record name | Anilofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.